- Synthesis and in vitro evaluation of novel N-cycloalkylcarbamates as potential cholinesterase inhibitorsMonatshefte fuer Chemie, 2017, 148(12), 2143-2153,
Cas no 90874-41-2 (3-Phenylcyclobutan-1-amine)

3-Phenylcyclobutan-1-amine structure
Nom du produit:3-Phenylcyclobutan-1-amine
Numéro CAS:90874-41-2
Le MF:C10H13N
Mégawatts:147.216922521591
MDL:MFCD12097546
CID:2190480
PubChem ID:522961
3-Phenylcyclobutan-1-amine Propriétés chimiques et physiques
Nom et identifiant
-
- 3-Phenylcyclobutanamine
- 3-Phenylcyclobutan-1-amine
- cis-3-Phenylcyclobutan-1-amine
- trans-3-Phenylcyclobutan-1-amine
- trans-3-Phenylcyclobutanamine
- cis-3-Phenylcyclobutanamine
- 3-phenylcyclobutylamine
- Cyclobutanamine, 3-phenyl-, cis- (9CI)
- (1r,3r)-3-phenylcyclobutan-1-amine
- cis-3-phenylcyclobutylamine
- VJXKVDLXKYYYBX-UHFFFAOYSA-N
- VJXKVDLXKYYYBX-AOOOYVTPSA-N
- Cyclobutanamine, 3-phenyl-, tr
- 3-Phenylcyclobutanamine (ACI)
- Cyclobutylamine, 3-phenyl- (6CI, 7CI)
- 3-Phenyl-cyclobutylamine
- SY233867
- PB19234
- SCHEMBL1571561
- CHEMBL4568652
- PB38200
- MFCD22194531
- VQA07491
- Cyclobutanamine, 3-phenyl-, trans-
- AKOS025291188
- VS-0383
- SCHEMBL14861174
- 395074-91-6
- MFCD12097546
- 1570-99-6
- AKOS015904622
- EN300-197029
- SCHEMBL23951711
- SB20919
- CS-0049696
- CYCLOBUTANAMINE, 3-PHENYL-, CIS-
- MFCD22194512
- AKOS009826756
- CS-0051224
- SCHEMBL5998837
- AS-34755
- DS-10066
- CS-0054864
- SB20920
- EN300-215744
- EN300-145405
- 90874-41-2
- BAA57099
- (1s,3s)-3-phenylcyclobutan-1-amine
- PB38990
- DB-315580
-
- MDL: MFCD12097546
- Piscine à noyau: 1S/C10H13N/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2
- La clé Inchi: VJXKVDLXKYYYBX-UHFFFAOYSA-N
- Sourire: NC1CC(C2C=CC=CC=2)C1
Propriétés calculées
- Qualité précise: 147.104799419g/mol
- Masse isotopique unique: 147.104799419g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 11
- Nombre de liaisons rotatives: 1
- Complexité: 121
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 26
- Le xlogp3: 1.6
3-Phenylcyclobutan-1-amine PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-145405-0.5g |
3-phenylcyclobutan-1-amine |
90874-41-2 | 0.5g |
$1180.0 | 2023-07-07 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121681-500MG |
3-phenylcyclobutan-1-amine |
90874-41-2 | 97% | 500MG |
¥ 1,755.00 | 2023-04-13 | |
eNovation Chemicals LLC | D573250-100mg |
3-phenylcyclobutan-1-amine |
90874-41-2 | 97% | 100mg |
$140 | 2024-07-21 | |
eNovation Chemicals LLC | D573250-250MG |
3-phenylcyclobutan-1-amine |
90874-41-2 | 97% | 250mg |
$175 | 2024-07-21 | |
abcr | AB456966-250 mg |
3-Phenylcyclobutanamine; . |
90874-41-2 | 250MG |
€253.10 | 2022-06-10 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P895437-250mg |
3-Phenylcyclobutan-1-amine |
90874-41-2 | 97% | 250mg |
2,970.00 | 2021-05-17 | |
eNovation Chemicals LLC | D573250-10G |
3-phenylcyclobutan-1-amine |
90874-41-2 | 97% | 10g |
$2315 | 2024-07-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TE743-50mg |
3-Phenylcyclobutan-1-amine |
90874-41-2 | 97% | 50mg |
928CNY | 2021-05-08 | |
Enamine | EN300-145405-500mg |
3-phenylcyclobutan-1-amine |
90874-41-2 | 500mg |
$1180.0 | 2023-09-29 | ||
1PlusChem | 1P00IGS9-100mg |
3-Phenylcyclobutan-1-amine |
90874-41-2 | 97% | 100mg |
$60.00 | 2025-03-01 |
3-Phenylcyclobutan-1-amine Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Water ; 3 min, rt; 4 h, rt → reflux; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, cooled
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Triethylamine , Ethyl chloroformate , Sodium azide Solvents: Acetone , Water
Référence
- 3-Phenylcyclobutylamine. IIJournal of Organic Chemistry, 1962, 27, 1647-50,
3-Phenylcyclobutan-1-amine Raw materials
3-Phenylcyclobutan-1-amine Preparation Products
3-Phenylcyclobutan-1-amine Littérature connexe
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
-
3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
90874-41-2 (3-Phenylcyclobutan-1-amine) Produits connexes
- 941943-98-2(4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}-N-(3-fluorophenyl)benzamide)
- 1805445-18-4(3-Amino-2-bromo-4-(trifluoromethoxy)benzylamine)
- 1481349-94-3(3-(nitromethyl)oxane)
- 1379423-73-0((2Z)-3-(2-Chloropyridin-4-yl)prop-2-enoic acid)
- 364-47-6(Benzenemethanol, a-methyl-2,5-bis(trifluoromethyl)-)
- 1261664-57-6(2,4-Dihydroxy-3-(perfluorophenyl)-6-(trifluoromethyl)pyridine)
- 263409-82-1(1-(2-aminoethoxy)-2,4-difluorobenzene hydrochloride)
- 954012-01-2(N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-4-(pyrrolidin-1-yl)phenylethyl}ethanediamide)
- 1804892-95-2(Ethyl 4-cyano-5-hydroxypyridine-2-acetate)
- 34709-51-8((5E)-3-methyl-5-(2E)-3-phenylprop-2-en-1-ylidene-2-sulfanylidene-1,3-thiazolidin-4-one)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:90874-41-2)3-Phenylcyclobutan-1-amine

Pureté:99%
Quantité:1g
Prix ($):396.0